molecular formula C14H8F2O2 B8249887 1,2-Bis(3-fluorophenyl)ethane-1,2-dione CAS No. 70028-89-6

1,2-Bis(3-fluorophenyl)ethane-1,2-dione

Cat. No.: B8249887
CAS No.: 70028-89-6
M. Wt: 246.21 g/mol
InChI Key: NIOZEPOIIGVTTO-UHFFFAOYSA-N
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Description

1,2-bis(3-fluorophenyl)ethane-1,2-dione is an organic compound with the chemical formula C14H8F2O2This compound is typically a white to pale yellow crystalline solid and is used in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-bis(3-fluorophenyl)ethane-1,2-dione is typically synthesized through the catalytic fluorination of benzaldehyde derivatives. The reaction involves the use of fluorinating agents under controlled conditions to introduce fluorine atoms into the benzaldehyde structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the fluorinating agents and ensure the safety and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1,2-bis(3-fluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

1,2-bis(3-fluorophenyl)ethane-1,2-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other fluorinated compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-bis(3-fluorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-bis(3-fluorophenyl)ethane-1,2-dione is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where fluorinated compounds are required .

Biological Activity

1,2-Bis(3-fluorophenyl)ethane-1,2-dione is an organic compound notable for its potential biological activities, particularly as a carboxylesterase (CE) inhibitor. This compound features a distinctive structure characterized by two fluorinated phenyl groups attached to a central ethane-1,2-dione moiety. The presence of fluorine enhances its electronic properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Chemical Formula : C14H10F2O2
  • Molecular Weight : 252.23 g/mol
  • Structure : Contains two carbonyl (C=O) functional groups and fluorine substituents on the phenyl rings.

Inhibition of Carboxylesterases

This compound has been studied for its ability to inhibit mammalian carboxylesterases, which are enzymes involved in the hydrolysis of ester bonds in various substrates, including drugs and toxins. The compound's structure allows it to mimic ester chemotypes, facilitating nucleophilic attack by the serine residue in the enzyme's active site.

Key Findings :

  • Inhibition Potency : The compound demonstrated significant inhibitory activity against human carboxylesterase isoforms (hiCE and hCE1), with inhibition constants (K_i) ranging from 3 nM to 2.8 μM for various fluorobenzil analogs. The most potent inhibitor identified was 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione with a K_i value of 3.3 nM against rCE .
CompoundK_i (nM)Enzyme Target
This compound3 - 2800hiCE, hCE1
1,2-Bis(2,3-difluorophenyl)ethane-1,2-dione3.3rCE

The mechanism involves the formation of a tetrahedral intermediate upon nucleophilic attack at one of the carbonyl groups. This intermediate is less likely to undergo subsequent reactions leading to product formation, thus effectively inhibiting the enzyme's activity. The electron-withdrawing effect of the fluorine atoms enhances this interaction by increasing the electrophilicity of the carbonyl carbons .

Study on Inhibitory Effects

A study conducted on various fluorobenzil analogs highlighted that compounds with electron-withdrawing groups like fluorine showed improved potency as inhibitors of carboxylesterases. The analysis included both in vitro enzyme assays and computational modeling to predict binding affinities and interactions with enzyme active sites .

Properties

IUPAC Name

1,2-bis(3-fluorophenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOZEPOIIGVTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270070
Record name 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70028-89-6
Record name 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70028-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To anhydrous THF (80 mL) is added magnesium (2.9 g, 0.120 mol) and 1-bromo-3-fluorobenzene (12.76 g, 0.114 mol) in anhydrous THF (30 mL). The mixture is stirred at 21° C. for 1.5 h. To THF (60 mL) is added lithium bromide (13.22 g, 0.015 mol) and copper (I) bromide (10.9 g, 0.0762 mol) and the mixture is stirred at RT until homogenous, then cooled to 0° C. To this solution is added 3-fluorophenylmagnesium bromide solution followed by a solution of oxalyl chloride (2.76 mL, 0.0317 mol) in THF (20 mL). The solution is stirred at 0° C. for 15 min, then quenched by ammonium chloride solution, and extracted with EtOAc. The organic solution is dried (Na2SO4), filtered, and the filtrate rotary evaporated. The residue is purified by filtration through silica gel; elution with heptane and heptane:EtOAc (9:1) gives 0.70 g of the product 20.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
3-fluorophenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.76 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
13.22 g
Type
reactant
Reaction Step Five
Name
copper (I) bromide
Quantity
10.9 g
Type
catalyst
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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